molecular formula C14H13ClO2S B13290550 1-(4-Phenylphenyl)ethane-1-sulfonyl chloride

1-(4-Phenylphenyl)ethane-1-sulfonyl chloride

Cat. No.: B13290550
M. Wt: 280.8 g/mol
InChI Key: ZGGCTLGFAVBCNG-UHFFFAOYSA-N
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Description

1-(4-Phenylphenyl)ethane-1-sulfonyl chloride (CAS 1339849-04-5) is a high-purity organic building block supplied for advanced chemical synthesis and pharmaceutical research . This compound features a biphenyl core structure and a reactive sulfonyl chloride group, making it a versatile intermediate for introducing the (1,1'-biphenyl)-4-ethylsulfonyl moiety into target molecules . Its primary research application is as a key precursor in the synthesis of sulfonamide derivatives. The sulfonyl chloride group readily reacts with primary and secondary amines to form sulfonamides, a class of compounds with significant importance in medicinal chemistry and drug discovery . Researchers can utilize this reagent to create novel sulfonamide-based compounds for biological screening, potentially leading to new therapeutic agents. Beyond medicinal chemistry, 1-(4-Phenylphenyl)ethane-1-sulfonyl chloride serves as a valuable substrate in method development and optimization studies. It can be used to explore new synthetic pathways for sulfonyl chloride compounds, including environmentally friendly chlorination methods using reagents like N-chlorosuccinimide . The biphenyl group provides a rigid, aromatic structure that can influence the crystallinity and physical properties of resulting compounds, making it of interest in materials science research. Handling and Storage: This product requires cold-chain transportation and storage to maintain stability and purity . As with all sulfonyl chlorides, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood. Please Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H13ClO2S

Molecular Weight

280.8 g/mol

IUPAC Name

1-(4-phenylphenyl)ethanesulfonyl chloride

InChI

InChI=1S/C14H13ClO2S/c1-11(18(15,16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

ZGGCTLGFAVBCNG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Condensation Using Lewis or Superstrong Acids

One well-documented approach involves the condensation of 4-hydroxybiphenyl derivatives with sulfonyl chlorides in the presence of Lewis acids (e.g., aluminum chloride, ferric chloride, zinc chloride) or superstrong acids (e.g., fluorosulfonic acid, trifluoromethanesulfonic acid) acting as catalysts. This method proceeds via a catalytic dehydrochlorination reaction and can be performed in the presence or absence of inert solvents such as chloroform, benzene, toluene, or tetrahydrofuran.

  • Reaction conditions: The reaction typically proceeds smoothly with small amounts of inert solvent or neat conditions.
  • Catalysts: Aluminum chloride, ferric chloride, and zinc chloride are preferred Lewis acids.
  • Solvents: Chloroform, carbon tetrachloride, dichloroethane, benzene, toluene, and tetrahydrofuran are common inert solvents.
  • Mechanism: The sulfonyl chloride reacts with the aromatic ring of 4-hydroxybiphenyl, facilitated by the Lewis acid catalyst, to form the sulfonylated product.

This method is advantageous for its catalytic efficiency and relatively mild conditions, allowing for high yields of sulfonyl chlorides including 1-(4-Phenylphenyl)ethane-1-sulfonyl chloride.

Ester Interchange Reaction

Another preparation route involves an ester interchange reaction between sulfonic acid esters of lower phenols (e.g., phenol, o-, m-, p-cresol) and 4-hydroxybiphenyl. This reaction is catalyzed by basic compounds (e.g., sodium hydroxide, potassium carbonate, triethylamine), Lewis acids, or superstrong acids.

  • Key feature: The reaction proceeds with simultaneous removal of lower phenols by distillation under reduced pressure to drive the equilibrium toward the desired sulfonic acid ester.
  • Catalysts: Sodium hydroxide, potassium hydroxide, sodium carbonate, potassium carbonate, trimethylamine, triethylamine, pyridine, and picoline are effective bases.
  • Solvents: The reaction can be conducted in aqueous media or inert solvents.
  • Outcome: This method yields sulfonic acid esters of biphenyl derivatives that can be further converted into sulfonyl chlorides.

This approach is useful for preparing sulfonyl chloride derivatives with controlled substitution patterns on the biphenyl ring.

Synthesis of Alkyl Sulfonyl Chlorides (General Procedure)

A general synthetic procedure for alkyl sulfonyl chlorides, applicable to 1-(4-Phenylphenyl)ethane-1-sulfonyl chloride, involves chlorination of the corresponding sulfonic acid or sulfonate ester precursors using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

  • Typical steps:
    • Starting from the sulfonic acid or ester, add thionyl chloride under anhydrous conditions.
    • Reflux the mixture to facilitate conversion to the sulfonyl chloride.
    • Remove excess reagents and purify the product by distillation or chromatography.
  • Safety note: Sulfonyl chlorides are reactive and moisture sensitive; reactions are conducted under inert atmosphere and dry conditions.

This method is widely used in preparative organic chemistry for sulfonyl chloride synthesis and is adaptable for biphenyl ethanesulfonyl chloride derivatives.

Comparative Data Table of Preparation Methods

Preparation Method Catalysts/Agents Solvents/Inert Media Reaction Conditions Advantages Limitations
Friedel-Crafts Condensation Lewis acids (AlCl3, FeCl3, ZnCl2), superstrong acids Chloroform, benzene, toluene, THF Room temp to reflux, catalytic High efficiency, catalytic Requires strong acids, moisture sensitive
Ester Interchange Reaction Bases (NaOH, K2CO3, triethylamine), Lewis acids Aqueous or inert solvents Distillation under reduced pressure Equilibrium-driven, selective Requires removal of phenol byproducts
Chlorination of Sulfonic Acid/Ester Thionyl chloride, PCl5 Anhydrous solvents, inert atmosphere Reflux under dry conditions Straightforward, scalable Requires careful handling of reagents

Chemical Reactions Analysis

1-(4-Phenylphenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(4-Phenylphenyl)ethane-1-sulfonyl chloride involves its reactivity as an electrophile:

    Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

Below is a detailed comparison of 1-(4-phenylphenyl)ethane-1-sulfonyl chloride with analogous compounds, focusing on molecular properties, substituent effects, and applications. Data are derived from peer-reviewed journals, supplier catalogs, and chemical databases (see references in tables).

Table 1: Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituent(s)
1-(4-Phenylphenyl)ethane-1-sulfonyl chloride* C₁₄H₁₃ClO₂S 280.77 Not available Biphenyl
2-(3-Nitrophenyl)ethane-1-sulfonyl chloride C₈H₈ClNO₄S 249.67 1253739-20-6 3-Nitrophenyl
2-(Oxan-4-yloxy)ethane-1-sulfonyl chloride C₇H₁₃ClO₄S 212.09 579475-81-3 Oxane (tetrahydropyran) ether
2-(3,5-Dichlorophenyl)ethane-1-sulfonyl chloride C₈H₇Cl₃O₂S 273.56 2246709-61-3 3,5-Dichlorophenyl
2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride C₉H₁₀ClFO₃S 252.69 1781100-57-9 4-Fluorophenyl, methoxy
1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethane-1-sulfonyl chloride C₇H₁₀ClNO₂S₂ 239.70 1248267-39-1 Thiazole ring
2-(4-Nitrophenoxy)ethane-1-sulfonyl chloride C₈H₈ClNO₅S 265.67 54429-66-2 4-Nitrophenoxy

*Hypothetical data inferred from structural analogs.

Table 2: Reactivity and Application Insights

Compound Reactivity Trends Key Applications Research Findings
1-(4-Phenylphenyl)ethane-1-sulfonyl chloride Moderate reactivity due to steric hindrance from biphenyl; hydrophobic. Likely used in materials science (π-π interactions) or as a bulky sulfonating agent. No direct data; inferred from biphenyl’s role in enhancing thermal stability in polymers .
2-(3-Nitrophenyl)ethane-1-sulfonyl chloride High reactivity (electron-withdrawing nitro group). Synthesis of triazole derivatives (e.g., antifungal agents) . Used in heterocyclic reactions under mild conditions .
2-(Oxan-4-yloxy)ethane-1-sulfonyl chloride Lower reactivity (ether oxygen reduces electrophilicity). Hydrophilic intermediates for drug delivery systems. Ether linkages improve solubility in polar solvents .
2-(3,5-Dichlorophenyl)ethane-1-sulfonyl chloride Enhanced stability (chlorine substituents resist hydrolysis). Agrochemical precursors (herbicides, insecticides). Chlorinated aromatics improve resistance to environmental degradation .
2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride Balanced reactivity (fluorine’s electronegativity vs. methoxy’s steric effects). Fluorinated pharmaceuticals (e.g., kinase inhibitors). Fluorine enhances metabolic stability .
2-(4-Nitrophenoxy)ethane-1-sulfonyl chloride High electrophilicity (nitro and sulfonyl groups). Peptide synthesis and polymer cross-linking. Nitrophenoxy group facilitates UV-triggered reactions .

Key Differentiators of 1-(4-Phenylphenyl)ethane-1-sulfonyl Chloride

Hydrophobicity: The aromatic biphenyl moiety enhances lipophilicity, making it suitable for reactions in non-polar solvents or membrane-permeable drug candidates .

Thermal and Oxidative Stability: Biphenyl systems are known to resist thermal degradation, suggesting utility in high-temperature syntheses or polymer modifications .

Biological Activity

Structure

The compound is characterized by a biphenyl structure with a sulfonyl chloride functional group. Its chemical formula is C13H11ClO2S, and it can be represented as follows:

Structure C6H5C(C6H5)SO2Cl\text{Structure }\text{C}_6\text{H}_5-\text{C}(\text{C}_6\text{H}_5)-\text{SO}_2\text{Cl}

Physical Properties

PropertyValue
Molecular Weight256.75 g/mol
Melting PointNot extensively documented
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research has indicated that sulfonyl chlorides can exhibit antimicrobial properties. While specific data on 1-(4-Phenylphenyl)ethane-1-sulfonyl chloride is scarce, related compounds have shown effectiveness against various bacteria and fungi. For instance, studies on similar sulfonamide derivatives have demonstrated inhibition of bacterial growth, suggesting potential for 1-(4-Phenylphenyl)ethane-1-sulfonyl chloride in antimicrobial applications .

Cytotoxicity Studies

Cytotoxicity assessments of sulfonamide derivatives have revealed varying degrees of effectiveness against cancer cell lines. In particular, compounds with similar structures have been tested for their ability to induce apoptosis in cancer cells. For example, a study highlighted the cytotoxic effects of certain sulfonamides on human cancer cell lines, indicating a need for further investigation into the specific effects of 1-(4-Phenylphenyl)ethane-1-sulfonyl chloride .

The proposed mechanism of action for sulfonyl chlorides often involves the formation of reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. This reactivity can lead to cellular dysfunction or death, particularly in rapidly dividing cells such as those found in tumors .

Case Study 1: Antimicrobial Screening

A screening assay was conducted using various sulfonamide derivatives against common bacterial strains. The results indicated that compounds with similar structural features to 1-(4-Phenylphenyl)ethane-1-sulfonyl chloride exhibited significant antimicrobial activity at concentrations ranging from 10 to 50 µM .

Case Study 2: Cytotoxicity in Cancer Research

In a comparative study assessing the cytotoxic effects of several sulfonamide derivatives on breast cancer cell lines, it was found that specific modifications to the biphenyl structure enhanced cytotoxicity. The study suggested that further exploration into the structure-activity relationship (SAR) could yield promising candidates for cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(4-phenylphenyl)ethane-1-sulfonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sulfonation of 1-(4-phenylphenyl)ethane using chlorosulfonic acid, followed by treatment with hydrogen chloride to form the sulfonyl chloride . Key variables include reaction temperature (0–5°C for intermediate stability) and stoichiometric ratios (e.g., 1:1.2 molar ratio of substrate to chlorosulfonic acid). Purification via recrystallization in anhydrous dichloromethane minimizes hydrolysis. Yield optimization requires inert atmospheres (argon/nitrogen) to prevent moisture-induced degradation .

Q. What characterization techniques are most effective for confirming the structure and purity of this sulfonyl chloride?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the biphenyl moiety (aromatic protons at δ 7.2–7.8 ppm) and sulfonyl chloride group (quaternary carbon at ~δ 60 ppm) .
  • FT-IR : Strong S=O asymmetric stretching at ~1360–1370 cm⁻¹ and symmetric stretching at ~1150–1180 cm⁻¹ .
  • Elemental Analysis : Verify Cl content (theoretical ~14.1% for C₁₄H₁₁ClO₂S) .
  • HPLC : Purity >95% using a C18 column with acetonitrile/water (70:30) mobile phase .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store under anhydrous conditions (desiccated, <5% humidity) at –20°C to prevent hydrolysis. Use gloveboxes for weighing, and avoid exposure to alcohols/amines, which trigger nucleophilic substitution. Safety protocols include fume hoods for synthesis and PPE (nitrile gloves, goggles) due to its irritant properties .

Advanced Research Questions

Q. How does the biphenyl substituent influence the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?

  • Methodological Answer : The biphenyl group introduces steric hindrance, slowing reactions with bulky nucleophiles (e.g., tert-butylamine). Electronic effects from the aromatic system slightly deactivate the sulfonyl chloride, requiring polar aprotic solvents (DMF, DMSO) and elevated temperatures (50–60°C) for efficient coupling. Comparative kinetic studies with simpler aryl sulfonyl chlorides (e.g., benzenesulfonyl chloride) show a 20–30% reduction in reaction rate .

Q. What strategies mitigate side reactions (e.g., hydrolysis or disulfide formation) during coupling with thiols or amines?

  • Methodological Answer :

  • Hydrolysis Prevention : Use molecular sieves (3Å) to scavenge water in situ .
  • Disulfide Suppression : Add catalytic TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide byproducts in thiol coupling .
  • Selective Coupling : For amines, employ Schlenk techniques with triethylamine (1.5 eq) to neutralize HCl and drive the reaction .

Q. Can computational modeling predict the compound’s reactivity in diverse solvent systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model solvation effects. Results suggest higher activation energies in non-polar solvents (toluene) versus DMSO, aligning with experimental yields. Solvent polarity parameters (Hildebrand solubility) correlate with nucleophilic attack efficiency .

Data Contradictions and Resolution

Q. Conflicting reports exist regarding the compound’s stability under acidic conditions. How should researchers reconcile this?

  • Methodological Answer : While some studies suggest stability at pH 2–3 for short durations (≤2 hours), others note decomposition via sulfonic acid formation. Resolution requires controlled experiments: monitor degradation via ¹H NMR (disappearance of sulfonyl chloride protons) under varying pH (1–5) and temperatures. Buffered aqueous/organic biphasic systems (e.g., HCl/EtOAc) are recommended for acid-mediated reactions .

Applications in Drug Discovery

Q. How is this compound utilized in synthesizing fatty acid synthase (FASN) inhibitors?

  • Methodological Answer : It serves as a sulfonylation reagent for introducing sulfonamide moieties into piperazine-based FASN inhibitors. For example, coupling with 2-hydroxy-1-piperazinylethanone derivatives under DCM/Et₃N (0°C, 4 hours) yields intermediates with IC₅₀ values <100 nM in cancer cell lines .

Advanced Analytical Techniques

Q. What role does X-ray crystallography play in studying its solid-state interactions?

  • Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular Cl···π interactions (3.2–3.5 Å) between the sulfonyl chloride and biphenyl groups, influencing packing density and melting point (mp 98–100°C). These insights guide co-crystal design for improved solubility .

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